molecular formula C24H29N5O3 B2816980 3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034365-07-4

3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2816980
CAS No.: 2034365-07-4
M. Wt: 435.528
InChI Key: KMIWMSWPGWTGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(6-Isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core linked to a piperidine ring substituted with a 6-isopropoxynicotinoyl group and an o-tolyl (ortho-methylphenyl) moiety. The 6-isopropoxynicotinoyl substituent introduces a pyridine-based ester, which may enhance lipophilicity and influence binding affinity compared to simpler acyl groups. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for visualization .

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-16(2)32-22-9-8-19(15-25-22)23(30)28-12-10-18(11-13-28)14-21-26-27-24(31)29(21)20-7-5-4-6-17(20)3/h4-9,15-16,18H,10-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIWMSWPGWTGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the nicotinoyl group: This step involves the acylation of the piperidine ring with 6-isopropoxynicotinic acid or its derivatives.

    Formation of the triazole ring: This can be done through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Final assembly: The triazole and piperidine intermediates are coupled together, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow chemistry: Implementing continuous flow processes to enhance scalability.

    Purification: Employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or triazole rings.

    Reduction: Reduction reactions can occur, especially at the nicotinoyl group.

    Substitution: Various substitution reactions can take place, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Oxidized derivatives of the piperidine or triazole rings.

    Reduction products: Reduced forms of the nicotinoyl group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole-containing compounds can:

    Inhibit enzymes: By binding to the active site and blocking substrate access.

    Modulate receptors: By interacting with receptor sites and altering their activity.

    Disrupt cellular processes: By interfering with key biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazolone-piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Triazolone-Piperidine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents
Target Compound Not Available C₂₃H₂₆N₅O₃ 6-Isopropoxynicotinoyl, o-tolyl
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 339010-57-0 C₁₆H₁₄ClF₃N₄S 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, phenyl, thiol
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 338397-26-5 C₁₈H₁₇BrN₄O₂ 4-Bromophenylacetyl, phenyl
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine 1343384-62-2 C₁₁H₂₀N₄ 1-Methyl-3-isopropyl-1H-1,2,4-triazol-5-yl

Key Observations:

Substituent Diversity: The target compound’s 6-isopropoxynicotinoyl group distinguishes it from analogs with simpler acyl (e.g., 4-bromophenylacetyl) or pyridinyl-thiol substituents . This group likely enhances π-π stacking interactions due to the pyridine ring and increases lipophilicity via the isopropoxy chain.

Molecular Complexity: The target compound (C₂₃H₂₆N₅O₃) is structurally more complex than 1343384-62-2 (C₁₁H₂₀N₄), which lacks the triazolone core and nicotinoyl group. This complexity may correlate with improved target selectivity or pharmacokinetic properties.

Electronic Effects :

  • The trifluoromethyl and chloro groups in 339010-57-0 introduce strong electron-withdrawing effects, which could alter reactivity compared to the electron-donating isopropoxy group in the target compound .

Biological Implications :

  • While explicit activity data are unavailable in the provided evidence, the thiol group in 339010-57-0 may confer redox activity or metal-binding capacity absent in the target compound .

Methodological Considerations

Structural analyses of these compounds rely heavily on crystallographic software:

  • SHELXL : Used for refining small-molecule crystal structures, ensuring accurate bond lengths and angles .
  • ORTEP-3/WinGX : Employed for visualizing molecular geometry and packing interactions .

Differences in substituent size and polarity (e.g., isopropoxy vs.

Q & A

Q. Q: What are the key synthetic pathways for preparing this triazolone-piperidine hybrid compound, and how are intermediates characterized?

A: The synthesis typically involves:

  • Stepwise functionalization : Piperidine derivatives are acylated with 6-isopropoxynicotinoyl groups via nucleophilic substitution or coupling reactions .
  • Cyclization : Formation of the triazolone ring using carbodiimide-mediated cyclization or Huisgen 1,3-dipolar cycloaddition .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization in ethanol or DMF .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, LC-MS for purity, and IR spectroscopy to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced Synthesis: Optimizing Yield and Purity

Q. Q: How can reaction conditions be optimized to mitigate low yields during the acylation of the piperidine ring?

A:

  • Catalyst selection : Use cesium carbonate or Hünig’s base to enhance nucleophilicity in aprotic solvents (e.g., DMF) .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions .
  • Workup strategies : Acid-base extraction to isolate intermediates, followed by drying agents (e.g., MgSO₄) to remove trace water .
    Contradictions in solvent polarity effects (e.g., ethanol vs. DMF) require empirical testing for specific intermediates .

Biological Activity Profiling

Q. Q: What methodological frameworks are recommended for assessing this compound’s bioactivity in kinase inhibition assays?

A:

  • In vitro kinase assays : Use ADP-Glo™ kits with recombinant kinases (e.g., JAK2 or PI3K) and ATP concentrations optimized via Michaelis-Menten kinetics .
  • Dose-response curves : Test 0.1–100 µM concentrations in triplicate, using staurosporine as a positive control .
  • Data normalization : Express IC₅₀ values relative to vehicle-treated controls, with statistical validation via ANOVA (p < 0.05) .

Structure-Activity Relationship (SAR) Challenges

Q. Q: How can researchers resolve contradictions in SAR data when modifying the o-tolyl substituent?

A:

  • Systematic substitution : Replace o-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and compare IC₅₀ trends .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes in kinase active sites .
  • Meta-analysis : Cross-reference bioactivity data with analogous triazolone derivatives (e.g., 4-(o-tolyl) vs. 4-phenyl analogs) to identify conserved pharmacophores .

Stability and Degradation Analysis

Q. Q: What methodologies are robust for evaluating hydrolytic stability of the isopropoxynicotinoyl group?

A:

  • Forced degradation : Incubate the compound in pH 1.2 (HCl), 7.4 (PBS), and 9.0 (borate buffer) at 37°C for 24–72 hours .
  • Analytical monitoring : Use HPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify degradation products .
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots for temperature dependence .

Advanced Experimental Design

Q. Q: How should a researcher design a study to investigate synergistic effects with standard chemotherapeutic agents?

A:

  • Combination index (CI) : Use the Chou-Talalay method, testing fixed-ratio combinations (e.g., 1:1 to 4:1) in cell viability assays .
  • Synergy thresholds : Define CI < 1 as synergistic, CI = 1 as additive, and CI > 1 as antagonistic, validated via CompuSyn software .
  • In vivo validation : Use xenograft models with randomized block designs (n ≥ 8 per group) and Kaplan-Meier survival analysis .

Addressing Data Reproducibility

Q. Q: What steps ensure reproducibility in synthesizing and testing batches with variable piperidine ring conformations?

A:

  • Conformational analysis : Use NOESY NMR to confirm chair vs. boat conformations of the piperidine ring .
  • Batch documentation : Record solvent lot numbers, humidity levels, and stirring rates during synthesis .
  • Blinded retesting : Submit replicate batches to third-party labs for bioactivity reassessment .

Computational Modeling Integration

Q. Q: How can molecular dynamics simulations improve understanding of target binding kinetics?

A:

  • Trajectory analysis : Run 100-ns simulations (AMBER or GROMACS) to calculate RMSD, RMSF, and ligand-protein hydrogen bonding persistence .
  • Binding free energy : Use MM-PBSA/GBSA to quantify contributions from van der Waals, electrostatic, and solvation forces .
  • Validation : Cross-correlate simulation data with SPR (surface plasmon resonance) binding affinity measurements .

Environmental Impact Assessment

Q. Q: What protocols evaluate the compound’s environmental persistence in academic lab waste streams?

A:

  • OECD 301F test : Measure biodegradability via dissolved organic carbon (DOC) removal over 28 days .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
  • Waste mitigation : Implement solid-phase extraction (C18 cartridges) for lab-scale wastewater treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.